Atuveciclib

Vue d'ensemble

Description

Atuveciclib, également connu sous le nom de BAY 1143572, est un inhibiteur puissant et hautement sélectif de la kinase cycline-dépendante 9 (CDK9). CDK9 est un régulateur clé de l'élongation transcriptionnelle et est impliqué dans la régulation de l'expression génique. This compound a montré des résultats prometteurs dans des études précliniques et cliniques pour le traitement de divers cancers, en particulier ceux avec une surexpression de l'oncogène MYC .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

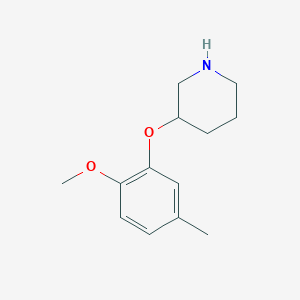

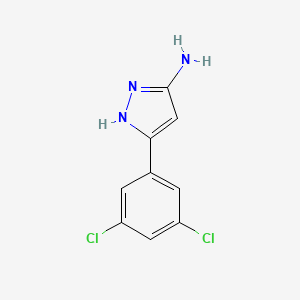

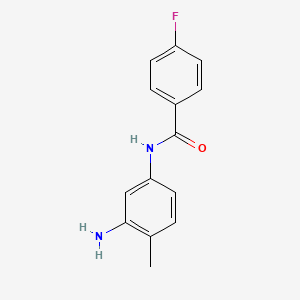

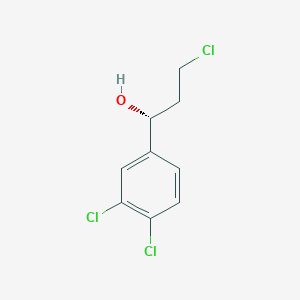

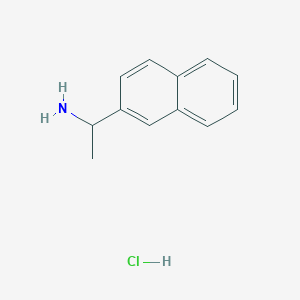

La synthèse d'Atuveciclib implique plusieurs étapes clés, à partir de la 2,4-dichloro-1,3,5-triazine disponible dans le commerce. Le composé est réagi avec une aniline appropriée dans des conditions basiques pour donner la N-aryl-4-chloro-1,3,5-triazin-2-amine correspondante.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et d'un contrôle qualité strict pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Atuveciclib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe sulfoximine, altérant l'activité du composé.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou les peracides.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs nucléophiles dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et divers analogues substitués, chacun ayant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier le rôle de CDK9 dans la régulation transcriptionnelle.

Biologie : Étudié pour ses effets sur l'expression génique et la régulation du cycle cellulaire.

Médecine : En cours d'essais cliniques pour le traitement des cancers, en particulier ceux avec une surexpression de MYC. .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement CDK9, un composant clé du complexe de facteur d'élongation transcriptionnelle positif b (P-TEFb). CDK9 phosphoryle le domaine carboxy-terminal de l'ARN polymérase II, facilitant l'élongation transcriptionnelle. L'inhibition de CDK9 par this compound conduit à la régulation négative des protéines anti-apoptotiques de courte durée de vie et des oncogènes tels que MYC et MCL1, induisant l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Mécanisme D'action

Atuveciclib exerts its effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes such as MYC and MCL1, inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Atuveciclib est comparé à d'autres inhibiteurs de CDK9 tels que :

Dinaciclib : Un inhibiteur de pan-CDK avec une activité plus large mais une toxicité plus élevée.

Flavopiridol : Un autre inhibiteur de CDK9 avec une structure chimique et un profil clinique différents.

VIP152 : Un inhibiteur de CDK9 hautement sélectif avec un index thérapeutique et une efficacité améliorés dans les modèles précliniques .

This compound se distingue par sa forte sélectivité pour CDK9, ses propriétés pharmacocinétiques favorables et son efficacité clinique prometteuse .

Propriétés

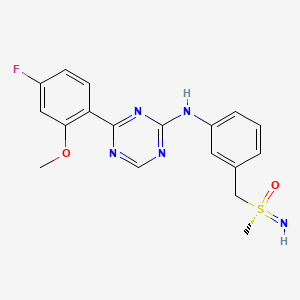

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414943-94-4 | |

| Record name | Atuveciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATUVECICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

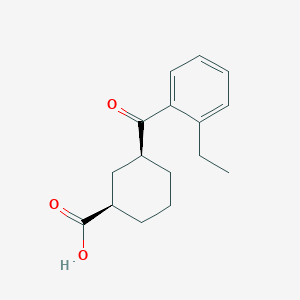

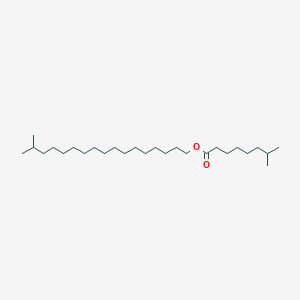

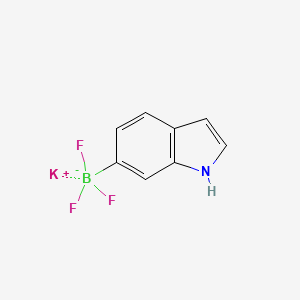

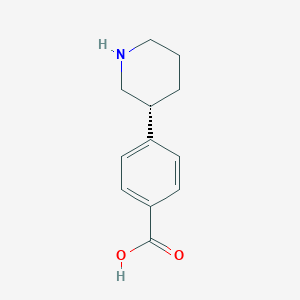

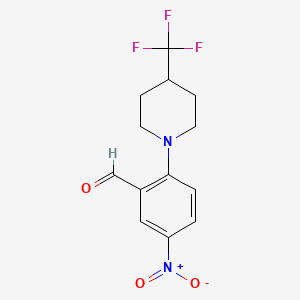

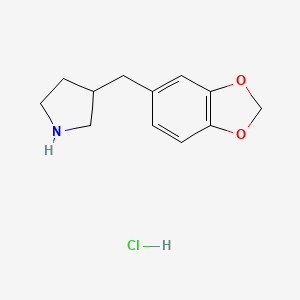

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)